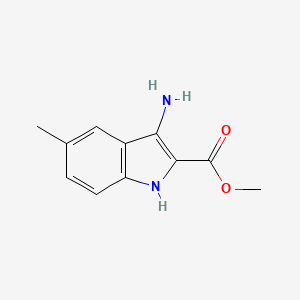

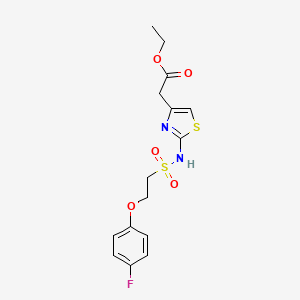

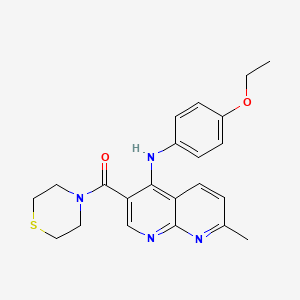

甲酸甲酯 3-氨基-5-甲基-1H-吲哚-2-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Indoles are a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest among researchers. For instance, the Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole in a good yield .

Molecular Structure Analysis

The molecular structure of indole derivatives can vary greatly depending on the specific compound. For example, the InChI code for methyl 3-amino-1H-indole-2-carboxylate is 1S/C10H10N2O2/c1-14-10(13)9-8(11)6-4-2-3-5-7(6)12-9/h2-5,12H,11H2,1H3 .

Chemical Reactions Analysis

The chemical reactions involving indole derivatives can also vary. For instance, reactions of methyl 3-amino-1H-indole-2-carboxylates with aryl isocyanates, aryl isothiocyanates, and cyanamides led to the formation of 5H-pyrimido[5,4-b]indole derivatives .

Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary. For example, methyl 3-amino-1H-indole-2-carboxylate has a molecular weight of 190.2 and is a solid .

科学研究应用

合成和化学性质

N-取代吲哚-3-羧酸衍生物的合成

通过Ullmann型分子内芳基化反应高效地合成了多种甲基1H-吲哚-3-羧酸酯的N-烷基化和N-芳基化衍生物。该程序利用CuI-K3PO4-DMF体系,在温和的空气条件下实现了良好至高收率,展示了该化合物在合成有机化学中的多功能性(Melkonyan, Karchava, & Yurovskaya, 2008)。

构象受限色氨酸衍生物

合成了新型的3,4-稠合色氨酸类似物用于肽/类肽构象阐明研究。这些衍生物通过限制侧链的构象柔性,增强了对肽结构和功能的理解,强调了3-氨基-5-甲基-1H-吲哚-2-羧酸甲酯在生物活性分子研究中的重要性(Horwell等,1994)。

药物化学和药物设计

5H-嘧啶并[5,4-b]吲哚衍生物的合成

3-氨基-1H-吲哚-2-羧酸甲酯与芳基异氰酸酯、芳基异硫氰酸酯和氰胺的反应导致形成5H-嘧啶并[5,4-b]吲哚衍生物。这些反应为开发治疗相关分子开辟了新途径,展示了该化合物在药物化学中的用途(Shestakov等,2009)。

抗增殖和抗转移活性

一系列由1-(二甲氧基甲基)-9H-吡啶并[3,4-b]吲哚-3-羧酸甲酯制备的新型β-咔啉类N-杂环卡宾表现出对人乳腺癌细胞的显着抗增殖和抗转移活性。这项研究强调了基于3-氨基-5-甲基-1H-吲哚-2-羧酸甲酯化学骨架开发新癌症疗法的潜力(Dighe等,2015)。

荧光研究

3-芳基吲哚-2-羧酸酯的荧光

新型3-芳基吲哚-2-羧酸甲酯的合成揭示了它们作为荧光探针的潜力。基于取代基和溶剂的荧光量子产率的变化突出了该化合物在开发用于生化和医学研究的新型探针中的作用(Queiroz等,2007)。

作用机制

Target of Action

Methyl 3-amino-5-methyl-1H-indole-2-carboxylate, like many indole derivatives, is known to interact with multiple receptors Indole derivatives are known to exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that Methyl 3-amino-5-methyl-1H-indole-2-carboxylate may interact with a variety of cellular targets involved in these pathways.

Mode of Action

It is known that indole derivatives can bind with high affinity to multiple receptors , which suggests that Methyl 3-amino-5-methyl-1H-indole-2-carboxylate may also interact with its targets in a similar manner. This interaction could lead to changes in cellular processes and pathways, resulting in the observed biological activities.

Biochemical Pathways

Given the wide range of biological activities exhibited by indole derivatives , it can be inferred that Methyl 3-amino-5-methyl-1H-indole-2-carboxylate may influence several biochemical pathways. These could include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity.

Result of Action

Given the broad spectrum of biological activities exhibited by indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels. These could include inhibition of viral replication, reduction of inflammation, inhibition of cancer cell proliferation, prevention of HIV infection, reduction of oxidative stress, inhibition of microbial growth, inhibition of tuberculosis, regulation of blood glucose levels, inhibition of malaria parasites, and inhibition of cholinesterase activity.

属性

IUPAC Name |

methyl 3-amino-5-methyl-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-6-3-4-8-7(5-6)9(12)10(13-8)11(14)15-2/h3-5,13H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMTRNZODNOATRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2N)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

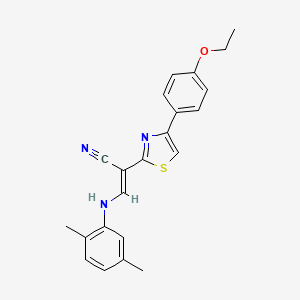

![5-{(Z)-[4-(tert-butyl)anilino]methylidene}-3-methyl-1,3-thiazolane-2,4-dione](/img/structure/B2690761.png)

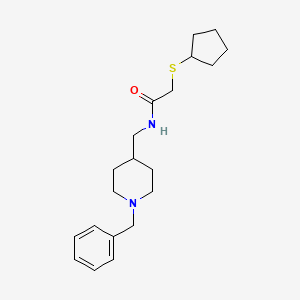

![1-methyl-2-((4-(pyridin-2-ylmethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2690775.png)

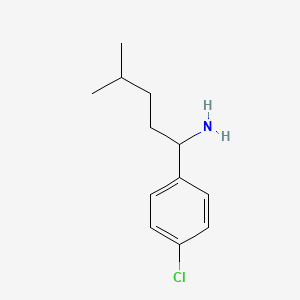

![N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2690783.png)